5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride

Catalog No.
S3375726
CAS No.
1177298-78-0
M.F
C9H9ClN2O3
M. Wt
228.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochlo...

CAS Number

1177298-78-0

Product Name

5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride

IUPAC Name

5-(imidazol-1-ylmethyl)furan-2-carboxylic acid;hydrochloride

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63

InChI

InChI=1S/C9H8N2O3.ClH/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11;/h1-4,6H,5H2,(H,12,13);1H

InChI Key

USYZZKNHUPKMLN-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CC2=CC=C(O2)C(=O)O.Cl

Canonical SMILES

C1=CN(C=N1)CC2=CC=C(O2)C(=O)O.Cl
  • Medchem (Medicinal Chemistry): The molecule contains an imidazole ring, a functional group found in many biologically active molecules, including some pharmaceuticals. Researchers might explore if 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride possesses any medicinal properties [].
  • Organic Synthesis: The molecule's structure incorporates both a furan and a carboxylic acid group, which are useful functional groups in organic synthesis. Researchers might utilize 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride as a building block for the synthesis of more complex molecules [].

5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride is a chemical compound characterized by the presence of both imidazole and furoic acid functional groups. The imidazole moiety consists of a five-membered aromatic ring containing two nitrogen atoms, while the furoic acid component is derived from furan, which includes one oxygen atom in its five-membered structure. This unique combination of functional groups contributes to the compound's diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
  • Reduction: The compound can be reduced to yield different derivatives.
  • Substitution: Both the imidazole and furoic acid moieties can participate in substitution reactions, allowing for the introduction of various substituents .

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate for oxidation reactions.
  • Reducing agents: Sodium borohydride for reduction processes.
  • Nucleophiles: Various nucleophiles can be employed for substitution reactions depending on the desired product.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the imidazole ring may yield different derivatives with altered biological activities or chemical properties.

Research into the biological activity of 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride has indicated potential antimicrobial and anticancer properties. The imidazole ring is known for its role in many biologically active compounds, making this compound a candidate for further investigation in drug development. Studies have shown that compounds containing imidazole often exhibit significant interactions with biomolecules, which may lead to therapeutic effects .

Synthetic Routes

The synthesis of 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride typically involves:

  • Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving amido-nitriles.
  • Attachment to Furoic Acid Moiety: Following the formation of the imidazole, it is coupled with furoic acid to yield the final product.

Industrial Production Methods

For large-scale production, optimized reaction conditions are crucial. Methods such as continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity during industrial synthesis .

5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride has a variety of applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is studied for its potential biological interactions and therapeutic applications.
  • Medicine: Investigated for its antimicrobial and anticancer properties.
  • Industry: Utilized in developing new materials and catalysts due to its unique chemical structure .

Interaction studies have focused on how 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride interacts with various biomolecules. These studies are essential for understanding its mechanism of action and potential therapeutic effects. The imidazole ring's ability to form hydrogen bonds and coordinate with metal ions enhances its interaction profile, making it a valuable subject for pharmacological research .

Similar Compounds

Several compounds share structural similarities with 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride:

  • 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride: Contains an imidazole ring but differs in substituents.
  • Imidazole N-oxides: Oxidized forms of imidazole that exhibit different chemical properties.

Uniqueness

The uniqueness of 5-(1H-Imidazol-1-ylmethyl)-2-furoic acid hydrochloride lies in its dual functionality from both the imidazole and furoic acid moieties. This combination imparts distinct chemical and biological properties not found in other similar compounds, making it particularly versatile for various applications in research and industry .

Dates

Last modified: 08-19-2023

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